molecular formula C14H19NO2 B1463349 1-(3,4-Dimethylbenzoyl)piperidin-3-ol CAS No. 1090609-22-5

1-(3,4-Dimethylbenzoyl)piperidin-3-ol

Cat. No. B1463349
M. Wt: 233.31 g/mol
InChI Key: VIMMEGUWAOERCV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 1-(3,4-Dimethylbenzoyl)piperidin-3-ol is 233.31 g/mol. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing novel compounds related to 1-(3,4-Dimethylbenzoyl)piperidin-3-ol, utilizing different chemical reactions and analyzing their structures through spectroscopic techniques and X-ray diffraction studies. For instance, compounds with oxadiazole, pyrazole, and isoxazole moieties linked to piperidine have been synthesized and characterized to explore their chemical and physical properties. These studies provide insights into the molecular structures and conformational preferences of these compounds, laying the groundwork for further investigations into their applications (Khalid et al., 2016), (Naveen et al., 2015).

Biological Evaluation

The biological activities of compounds related to 1-(3,4-Dimethylbenzoyl)piperidin-3-ol have been extensively studied. Research has demonstrated their potential in various therapeutic areas, including their role as enzyme inhibitors, their antimicrobial properties, and their application in designing drugs with potential antileukemic activity. For example, some synthesized compounds have shown significant inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases, and displayed promising antimycobacterial and antibacterial activities (Khalid et al., 2016), (Vinaya et al., 2012).

Molecular Docking Studies

Molecular docking studies have been utilized to predict the interaction between synthesized compounds and biological targets, such as enzymes or receptors. These studies help in understanding how these compounds can fit into the active sites of the targets and potentially modulate their activity, which is crucial for drug design and discovery processes. For instance, the interaction of synthesized compounds with butyrylcholinesterase enzyme highlights their potential as inhibitors that can be further explored for therapeutic applications (Khalid et al., 2016).

properties

IUPAC Name

(3,4-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-5-6-12(8-11(10)2)14(17)15-7-3-4-13(16)9-15/h5-6,8,13,16H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMMEGUWAOERCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylbenzoyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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